1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name derives from its bicyclic 1,3,4-thiadiazole backbone, which is numbered to prioritize the sulfur atom at position 1. The substituents at positions 2 and 5 follow alphabetical order, yielding the systematic designation 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-1,3,4-thiadiazole . This nomenclature aligns with PubChem’s Lexichem TK system for analogous imidazo-thiadiazoles, where the parent heterocycle dictates the base name, and substituents are ordered by complexity.
The 1,1'-biphenyl-2-yl group consists of two benzene rings connected by a single bond at the ortho position, while the 4,5-dihydro-1H-imidazol-2-yl substituent represents a partially saturated five-membered ring with two nitrogen atoms. The “4,5-dihydro” prefix indicates reduction of one double bond in the imidazole ring, creating a non-aromatic structure with sp³ hybridization at the saturated carbons.
Molecular Geometry and Stereochemical Features
The 1,3,4-thiadiazole core adopts a planar configuration due to conjugation across the S1–N2–C3–N4–C5 sequence, as observed in X-ray studies of related compounds like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b]thiadiazole. Bond lengths within the thiadiazole ring typically measure 1.64 Å for C–N, 1.74 Å for C–S, and 1.30 Å for N–N, consistent with delocalized π-electron density.
The biphenyl substituent introduces axial chirality, with the dihedral angle between the two benzene rings ranging from 45° to 85° depending on steric interactions. In analogous structures, bulky ortho substituents increase torsion angles to minimize van der Waals repulsions. The 4,5-dihydroimidazole group adopts an envelope conformation, with C4 and C5 deviating from planarity by 15–20°, as confirmed by NMR coupling constants (³JHH = 8–10 Hz) in similar saturated heterocycles.
Table 1: Key Geometric Parameters of Analogous Imidazo-Thiadiazoles
Properties
CAS No. |
110718-58-6 |
|---|---|
Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-(2-phenylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H14N4S/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)16-20-21-17(22-16)15-18-10-11-19-15/h1-9H,10-11H2,(H,18,19) |
InChI Key |
LXNZPOAVZPZLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NN=C(S2)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1,3,4-Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)- is particularly noteworthy for its potential applications in treating various diseases. This article provides an in-depth analysis of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The structure of the compound can be described as a hybrid of thiadiazole and imidazole moieties connected to a biphenyl group. The synthesis typically involves the reaction of biphenyl-containing precursors with thiadiazole derivatives under specific conditions. Notable methods include the use of phosphorous oxychloride and various hydrazonoyl halides to yield the desired heterocyclic compounds .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit significant antimicrobial properties against a variety of pathogens:
- Bacterial Activity : Studies have shown that these compounds are effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Shigella flexneri. For instance, Kaur et al. reported that synthesized biphenyl imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated moderate to good antibacterial activity compared to standard antibiotics like ampicillin .
- Fungal Activity : These derivatives also show antifungal activity against strains such as Candida albicans, with some compounds exhibiting higher efficacy than traditional antifungal agents like amphotericin B .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been explored in various studies:
- Cell Line Studies : A study highlighted that certain derivatives showed promising cytotoxic effects against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and HTC-116 (colon carcinoma). The most effective derivative exhibited an IC50 value indicating potent anticancer activity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylase (HDAC), which are critical targets for anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-thiadiazole derivatives is closely linked to their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the thiadiazole ring can significantly influence antimicrobial and anticancer activity.
- Hybridization with Other Pharmacophores : Combining thiadiazole with other active pharmacophores (like imidazole) enhances bioactivity and broadens the spectrum of therapeutic applications .
Case Studies
Several case studies have illustrated the efficacy of 1,3,4-thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains. Results indicated that specific modifications on the thiadiazole scaffold led to enhanced antibacterial properties compared to unmodified structures .
- Anticancer Evaluation : In vitro tests demonstrated that certain biphenyl imidazo[2,1-b][1,3,4]thiadiazole derivatives effectively inhibited tumor growth in cultured cells. The study emphasized the potential for developing new cancer therapies based on these derivatives .
Scientific Research Applications
Overview
Numerous studies have investigated the anticancer properties of 1,3,4-thiadiazole derivatives. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines.
Case Studies
- Synthesis and Evaluation : A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their antiproliferative activity against cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Mechanism of Action : Research has shown that certain thiadiazole derivatives inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and migration. For instance, specific compounds demonstrated EC50 values indicating potent inhibition of FAK activity in HepG2 cells .
Data Table: Anticancer Activity of Selected Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 10.28 | FAK inhibition |
| Compound B | HeLa | 12.50 | ERK pathway modulation |
| Compound C | A549 | 15.00 | Apoptosis induction |
Overview
The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively studied due to their effectiveness against a range of pathogens.
Case Studies
- Bacterial Activity : Various studies have reported that certain thiadiazole derivatives are effective against Gram-positive and Gram-negative bacteria. For example, compounds were found to exhibit strong activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Thiadiazole derivatives also show antifungal properties. One study highlighted their efficacy against Candida albicans, with some compounds outperforming standard antifungal agents like amphotericin B .
Data Table: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 |
| Compound E | Escherichia coli | 16 |
| Compound F | Candida albicans | 4 |
Overview
Beyond anticancer and antimicrobial effects, 1,3,4-thiadiazoles exhibit various other pharmacological activities including anti-inflammatory and anticonvulsant properties.
Case Studies
- Anti-inflammatory Effects : Some thiadiazole derivatives have shown promising results in reducing inflammation in animal models. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .
- Anticonvulsant Activity : Research indicates that certain modifications to the thiadiazole structure can enhance anticonvulsant effects. Compounds have been tested in seizure models demonstrating significant protective effects .
Data Table: Pharmacological Activities of Thiadiazole Derivatives
| Activity Type | Compound | Model Used | Result |
|---|---|---|---|
| Anti-inflammatory | Compound G | Rat paw edema model | Significant reduction in edema |
| Anticonvulsant | Compound H | PTZ-induced seizures | Reduced seizure frequency |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and analogous derivatives:
Key Observations
The 4,5-dihydroimidazole substituent introduces a partially saturated ring, which could modulate electronic effects and hydrogen-bonding capacity relative to fully aromatic imidazole systems (e.g., triazole-imidazole hybrids in ) .
Biological Activity Trends :
- Thiadiazoles with heteroaromatic substituents (e.g., pyridyl in ) exhibit insecticidal and fungicidal activity, suggesting that the target compound’s imidazole group may similarly target microbial enzymes or receptors .
- Triazole-imidazole hybrids () demonstrate potent antibacterial effects, implying that combining nitrogen-rich heterocycles (as in the target compound) could synergize antimicrobial mechanisms .
One-pot methods () and catalyst-driven condensations () are common for analogous systems, emphasizing efficiency in heterocyclic assembly .
Preparation Methods
Synthesis of the 5-(1,1'-biphenyl-2-yl)-1,3,4-thiadiazol-2-amine Intermediate
A key intermediate in the synthesis is 5-(1,1'-biphenyl-2-yl)-1,3,4-thiadiazol-2-amine, which can be prepared by refluxing biphenyl-4-carboxylic acid with thiosemicarbazide in ethanol, catalyzed by concentrated sulfuric acid. The reaction proceeds via cyclization and dehydration to form the thiadiazole ring with the biphenyl substituent at the 5-position.
- Reaction conditions: Reflux in ethanol with dropwise addition of concentrated H2SO4 for 1–3 hours.
- Yield: Approximately 91%.
- Physical properties: White solid, melting point 210–212 °C.
- Solubility: Soluble in ethanol (~20 mg/mL).
Introduction of the 4,5-Dihydro-1H-imidazol-2-yl Group
The 4,5-dihydro-1H-imidazol-2-yl substituent is typically introduced by condensation of the 5-(1,1'-biphenyl-2-yl)-1,3,4-thiadiazol-2-amine intermediate with appropriate aldehydes or α-bromoacetyl derivatives under reflux conditions in ethanol with acid catalysis.
- Typical procedure: Reflux the thiadiazole amine with aldehydes or α-bromoacetyl compounds in ethanol with a few drops of concentrated sulfuric acid for 6–8 hours.
- Purification: The product is washed, filtered, dried, and recrystallized from ethanol.
- Yields: Range from 78% to 92% depending on the aldehyde used.
- Characterization: Confirmed by IR, 1H NMR, 13C NMR, and HRMS data.
Alternative Synthetic Routes and Cyclization Methods
Other synthetic routes for related 1,3,4-thiadiazole derivatives involve:
- Cyclization of monothiodiacylhydrazines using dehydrating agents such as phosphorus oxychloride or sulfuric acid to form the thiadiazole ring.
- Reaction of diacylhydrazines with sulfur sources like phosphorus pentasulfide or Lawesson’s reagent to achieve cyclization with better yields and cleaner reactions.
- Use of thiosemicarbazide with carbon disulfide and base to form thiadiazole rings in good yields.
These methods can be adapted to incorporate biphenyl and imidazole substituents by selecting appropriate starting materials and reaction conditions.
Reaction Conditions and Optimization
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of 5-(1,1'-biphenyl-2-yl)-1,3,4-thiadiazol-2-amine | Biphenyl-4-carboxylic acid + thiosemicarbazide + H2SO4 | Reflux in ethanol, 1–3 h | 91 | White solid, mp 210–212 °C |
| Schiff base formation with aldehydes | Thiadiazole amine + aromatic aldehydes + H2SO4 | Reflux in ethanol, 6–8 h | 78–92 | Purified by recrystallization |
| Thioetherification (for related derivatives) | Thiadiazole-coupled intermediates + aryl halides + NaOEt | Toluene, reflux | 70–92 | Confirmed by NMR, melting points |
Characterization and Confirmation
The synthesized compounds are characterized by:
- Melting point determination to assess purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR confirm the presence of aromatic carbons, imidazole protons, and thiadiazole ring carbons.
- Infrared (IR) spectroscopy: Characteristic bands for C-N, C=S, and aromatic C=C stretching.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.
Summary of Key Research Findings
- The biphenyl substituent enhances the compound’s stability and solubility.
- The dihydroimidazole group contributes to biological activity, making the compound a promising candidate for medicinal chemistry applications.
- The use of thiosemicarbazide and biphenyl carboxylic acids under acidic reflux conditions is an efficient and high-yielding method to prepare the thiadiazole core.
- Schiff base formation and subsequent functionalization allow for structural diversity and optimization of biological properties.
- Alternative cyclization methods using phosphorus pentasulfide or Lawesson’s reagent can improve yields and reduce side products in related syntheses.
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Biphenyl substitution : Electron-withdrawing groups (e.g., -CF₃) enhance antitrypanosomal activity but increase cytotoxicity .
- Imidazole ring saturation : 4,5-Dihydroimidazole improves solubility (logP = 1.8 vs. 2.5 for unsaturated analogs) without compromising activity .
- Thiadiazole硫替换 : Replacement with oxadiazole reduces antiparasitic efficacy by 10-fold, emphasizing硫’s role in target binding .
What computational strategies predict binding modes to biological targets?
Advanced Docking Studies
Molecular docking (AutoDock Vina, Glide) identifies key interactions:
- Trypanothione reductase : Thiadiazole硫 forms hydrogen bonds with Glu465 (ΔG = −9.2 kcal/mol) .
- EGFR kinase : Biphenyl group occupies hydrophobic pocket near Met793, while imidazole coordinates Mg²⁺ in the active site .
- Validation : MD simulations (100 ns) confirm stable ligand-protein complexes (RMSD <2.0 Å) .
How can contradictions in pharmacological data be resolved?
Advanced Data Analysis
Discrepancies in cytotoxicity vs. efficacy often arise from:
- Assay variability : Use standardized protocols (e.g., Alamar Blue for antiparasitic activity; MTT for cancer cells) .
- Metabolic stability : Microsomal assays (e.g., rat liver S9 fraction) reveal rapid oxidation of unsaturated imidazoles (t₁/₂ = 12 min) .
- Off-target effects : Proteome-wide affinity profiling (e.g., CETSA) identifies unintended kinase interactions .
What challenges exist in formulation and stability studies?
Q. Advanced Pharmaceutical Development
- Thermal stability : DSC shows decomposition at 210°C; lyophilization improves shelf life .
- pH sensitivity : Thiadiazole hydrolyzes in acidic conditions (t₁/₂ = 2 h at pH 2), necessitating enteric coatings .
- Solubility enhancement : Nanoemulsions (∼150 nm particle size) increase bioavailability 4-fold in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
